molecular formula C10H16N2O7 B12677597 Einecs 284-730-7 CAS No. 84962-33-4

Einecs 284-730-7

Cat. No.: B12677597
CAS No.: 84962-33-4
M. Wt: 276.24 g/mol
InChI Key: PVBDIBIXFBNAET-RUCXOUQFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-glutamic acid, compound with 5-oxo-L-proline, typically involves the reaction of L-glutamic acid with 5-oxo-L-proline under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of a catalyst to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

L-glutamic acid, compound with 5-oxo-L-proline, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines or alcohols.

Scientific Research Applications

L-glutamic acid, compound with 5-oxo-L-proline, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and as an additive in certain manufacturing processes.

Mechanism of Action

The mechanism of action of L-glutamic acid, compound with 5-oxo-L-proline, involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can also interact with receptors and transporters, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    L-glutamic acid: A key amino acid involved in protein synthesis and various metabolic pathways.

    5-oxo-L-proline: An intermediate in the gamma-glutamyl cycle, which is involved in the synthesis and degradation of glutathione.

Uniqueness

L-glutamic acid, compound with 5-oxo-L-proline, is unique due to its combined structure, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and interactions compared to its individual components.

Properties

CAS No.

84962-33-4

Molecular Formula

C10H16N2O7

Molecular Weight

276.24 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t2*3-/m00/s1

InChI Key

PVBDIBIXFBNAET-RUCXOUQFSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

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